molecular formula C21H24N2O3S B3440018 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide CAS No. 5772-20-3

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide

カタログ番号 B3440018
CAS番号: 5772-20-3
分子量: 384.5 g/mol
InChIキー: GKGGAOKMVQETBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Therefore, BTK inhibitors like TAK-659 have been developed as potential therapeutics for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

BTK is a cytoplasmic tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BTK). This leads to the activation of downstream signaling pathways such as the NF-κB and MAPK pathways, which promote B-cell survival and proliferation. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide inhibits BTK activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets and subsequent activation of signaling pathways.
Biochemical and Physiological Effects
In addition to its antitumor activity, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide has been shown to have other biochemical and physiological effects. In vitro studies have demonstrated that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide can inhibit the activation of toll-like receptor (TLR) signaling pathways, which are involved in the innate immune response. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in response to TLR activation. These findings suggest that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide may have potential as an anti-inflammatory agent in addition to its antitumor activity.

実験室実験の利点と制限

The advantages of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide in lab experiments include its potent and selective inhibition of BTK, its ability to induce tumor regression in preclinical models of B-cell malignancies, and its potential as an anti-inflammatory agent. However, there are also some limitations to using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide in lab experiments. For example, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide may have off-target effects on other kinases, which could complicate the interpretation of experimental results. In addition, the optimal dosing and scheduling of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide in preclinical models may need to be carefully determined to maximize its therapeutic efficacy.

将来の方向性

There are several future directions for the development of BTK inhibitors like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide. One area of focus is the identification of biomarkers that can predict response to BTK inhibitors in patients with B-cell malignancies. Another area of research is the development of combination therapies that can enhance the antitumor activity of BTK inhibitors, such as the combination of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide with other targeted agents or immunotherapies. Finally, the development of next-generation BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is an active area of research.

科学的研究の応用

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies using xenograft models of CLL and NHL have demonstrated that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide has potent antitumor activity and can induce tumor regression. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide in patients with B-cell malignancies.

特性

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,4-diethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-3-25-17-10-9-14(11-18(17)26-4-2)12-20(24)23-21-16(13-22)15-7-5-6-8-19(15)27-21/h9-11H,3-8,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGGAOKMVQETBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359938
Record name ST039408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5772-20-3
Record name ST039408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 3
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。